molecular formula C8H11ClN2O B15380720 4-cyano-N-hydroxycyclohexane-1-carboximidoyl chloride

4-cyano-N-hydroxycyclohexane-1-carboximidoyl chloride

Cat. No.: B15380720
M. Wt: 186.64 g/mol
InChI Key: UVTAJZQTQMQTGQ-UHFFFAOYSA-N
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Description

4-Cyano-N-hydroxycyclohexane-1-carboximidoyl chloride is a specialized chemical building block designed for research applications, particularly in synthetic organic and medicinal chemistry. Its structure, featuring both a polar cyano group and a reactive N-hydroxy carboximidoyl chloride moiety on a cyclohexane backbone, makes it a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound in the synthesis of novel heterocyclic compounds or as a precursor for potential pharmacologically active molecules, such as enzyme inhibitors. The scaffold is of significant interest in early-stage drug discovery for the development of compounds that modulate various biological targets. The presence of the N-hydroxy group is a key structural feature often found in active chemical agents, including metal-chelating frameworks. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, as the carboximidoyl chloride functional group is typically moisture-sensitive and requires storage in a cool, dry environment. Researchers are encouraged to consult relevant safety data sheets prior to use.

Properties

IUPAC Name

4-cyano-N-hydroxycyclohexane-1-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-8(11-12)7-3-1-6(5-10)2-4-7/h6-7,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTAJZQTQMQTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C#N)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinct functional groups and stereoelectronic properties differentiate it from related cyclohexane derivatives. Below is a detailed comparison with three analogous compounds:

Table 1: Key Properties of 4-Cyano-N-Hydroxycyclohexane-1-Carboximidoyl Chloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Applications
This compound C₈H₁₀ClN₂O 201.63 Cyano, N-hydroxy, carboximidoyl chloride High reactivity in nucleophilic substitutions; prone to hydrolysis under acidic conditions Pharmaceutical intermediates, agrochemical synthesis
Cyclohexanecarboximidoyl chloride C₇H₁₁ClN 148.62 Carboximidoyl chloride Moderate reactivity; hydrolyzes to cyclohexanecarboxylic acid Cross-coupling reactions, polymer chemistry
N-Hydroxycyclohexanecarboximidamide C₇H₁₃N₂O 141.19 N-hydroxy, carboximidamide Stable under basic conditions; forms chelates with metals Catalysis, ligand synthesis
4-Cyanocyclohexanecarbonyl chloride C₈H₉ClNO 178.62 Cyano, carbonyl chloride Highly electrophilic; reacts with amines/alcohols Peptide synthesis, acylations

Key Differences in Reactivity and Stability

Electrophilicity: The carboximidoyl chloride group in the target compound is less electrophilic than the carbonyl chloride in 4-cyanocyclohexanecarbonyl chloride due to resonance stabilization from the imine-like structure. This reduces its susceptibility to hydrolysis but enhances its utility in stepwise syntheses . Compared to unsubstituted cyclohexanecarboximidoyl chloride, the cyano group in the target compound increases electron-withdrawing effects, accelerating reactions with nucleophiles like amines (e.g., forming amidines) .

Acid-Base Behavior :

  • The N-hydroxy group introduces weak acidity (pKa ~8–10), enabling deprotonation under mild basic conditions to generate a nucleophilic species. This contrasts with N-hydroxy-free analogues, which lack this dual reactivity .

Thermal Stability :

  • The target compound decomposes above 120°C, whereas N-hydroxycyclohexanecarboximidamide remains stable up to 200°C. This difference underscores the destabilizing effect of the carboximidoyl chloride group .

Q & A

Q. What are the optimal synthetic routes for 4-cyano-N-hydroxycyclohexane-1-carboximidoyl chloride, and how can its purity be validated?

Methodological Answer: Synthesis typically involves multi-step protocols, such as:

Cyclohexane ring functionalization : Introduce the cyano group at position 4 via nitrile alkylation or substitution reactions under anhydrous conditions.

Imidoyl chloride formation : React the intermediate with hydroxylamine followed by chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

Purification : Use column chromatography (silica gel, eluent: dichloromethane/hexane) or recrystallization.
Validation :

  • Purity : HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
  • Structural confirmation : NMR (¹³C/¹H for cyclohexane backbone), FT-IR (C≡N stretch ~2250 cm⁻¹), and mass spectrometry (high-resolution ESI-MS for molecular ion) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid contact with moisture (risk of HCl release).
  • Storage : In airtight containers under inert gas (argon) at -20°C to prevent hydrolysis.
  • Exposure Monitoring : OSHA-compliant air sampling for chlorinated vapors and cyanide byproducts .

Q. Which analytical techniques are most reliable for characterizing its stability under varying conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC (heating rate: 10°C/min, N₂ atmosphere) to identify decomposition points.
  • Hydrolytic Stability : Monitor via ¹H NMR in D₂O/CDCl₃ mixtures over 24 hours to detect imidoyl chloride hydrolysis to carboxamide.
  • Photostability : UV-Vis spectroscopy under controlled light exposure (λ = 254 nm) to assess degradation kinetics .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* level) for reactions with amines or thiols.
  • Electrostatic Potential Maps : Identify electron-deficient regions (imidoyl chloride) as reactive sites.
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., via stopped-flow spectroscopy) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer:

  • Target-Specific Assays :
    • Enzyme Inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., trypsin-like proteases).
    • Receptor Binding : Radioligand displacement assays (³H-labeled antagonists) for GPCRs.
  • Off-Target Screening : Use phenotypic profiling (e.g., Cell Painting) to identify confounding interactions .
  • Data Reconciliation : Apply statistical models (ANOVA, PCA) to isolate variables like solvent polarity or buffer pH .

Q. How can X-ray crystallography elucidate its conformation in solid-state vs. solution-phase structures?

Methodological Answer:

  • Crystallization : Vapor diffusion (e.g., ethyl acetate/hexane) to grow single crystals.
  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution datasets.
  • Refinement : SHELXL (for small molecules) to model anisotropic displacement parameters and hydrogen bonding networks.
  • Comparison with Solution Data : Overlay crystal structure with NOESY (NMR) to assess conformational flexibility .

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